Methyl (4-acetoxy-phenoxy)-acetate
Description
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-(4-acetyloxyphenoxy)acetate |
InChI |
InChI=1S/C11H12O5/c1-8(12)16-10-5-3-9(4-6-10)15-7-11(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
VINUNHYUNZHUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl (4-acetoxy-phenoxy)-acetate with key analogs, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Differences
- Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 2-(4-aminophenoxy)acetate) generally exhibit lower molecular weights and higher volatility than ethyl esters, influencing their applicability in vapor-phase reactions . Chlorine Substitution: Ethyl 2-(4-chlorophenoxy)acetoacetate demonstrates improved metabolic stability due to the electron-withdrawing chlorine atom, a feature absent in the acetoxy-substituted analog .
Industrial Relevance
- Solvent Applications : Methyl acetate derivatives are widely used as polar aprotic solvents in coatings and adhesives, leveraging their low toxicity and high volatility .
- Flavoring Agents: Ethyl 4-methylphenoxyacetate is employed in food industries to enhance fruity flavors, though its methyl-substituted analog remains unexplored in this context .
Preparation Methods
Alkylation of 4-Acetoxyphenol with Methyl Bromoacetate
The most direct route involves alkylating 4-acetoxyphenol with methyl bromoacetate under basic conditions.
-
Reagents: 4-Acetoxyphenol (1.0 equiv), methyl bromoacetate (1.2 equiv), potassium carbonate (2.0 equiv).
-
Solvent: Methyl ethyl ketone (MEK) or acetone.
-
Conditions: Stir at room temperature for 12–24 hours.
-
Work-up: Filter to remove excess base, wash with water, and concentrate.
-
Purification: Crystallization from isopropanol yields 85–92% product.
Key Considerations:
Oxidation of Methyl (4-Acetyl-phenoxy)-Acetate
An alternative two-step approach involves synthesizing methyl (4-acetyl-phenoxy)-acetate followed by oxidation to introduce the acetoxy group.
Step 1: Alkylation of 4-Hydroxyacetophenone
-
Reagents: 4-Hydroxyacetophenone, methyl bromoacetate, K₂CO₃.
-
Solvent: MEK.
-
Yield: 90–95% after crystallization.
Step 2: Oxidation with Sodium Perborate
-
Reagents: Sodium perborate monohydrate (3.0 equiv), acetic acid.
-
Conditions: 45–50°C for 12 hours.
-
Work-up: Distillation of acetic acid, extraction with toluene, and sodium bisulfite wash to remove peroxides.
-
Yield: 92% after crystallization.
Mechanistic Insight: Sodium perborate facilitates the oxidation of the acetyl group to a hydroxyl intermediate, which is subsequently acetylated.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Catalytic Bases
| Base | Solvent | Yield (%) | Side Reactions |
|---|---|---|---|
| K₂CO₃ | MEK | 92 | Minimal hydrolysis |
| NaH | Toluene | 77 | Dehydration |
| NaOCH₃ | Methanol | 65 | Ester cleavage |
Potassium carbonate outperforms stronger bases due to its mild alkalinity, preserving the acetoxy group.
Industrial-Scale Production and Challenges
Scalability of Patent Methods
The process described in EP2029507A1 is industrially viable:
Common Challenges
-
By-Product Formation: Over-alkylation or diacetylation occurs with excess methyl bromoacetate or prolonged reaction times.
-
Moisture Sensitivity: Sodium hydride-mediated routes require strict anhydrous conditions.
-
Oxidation Control: Incomplete oxidation of the acetyl group necessitates HPLC monitoring .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl (4-acetoxy-phenoxy)-acetate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between phenolic derivatives (e.g., 4-acetoxyphenol) and methyl chloroacetate. Key steps include:
- Reaction setup : Refluxing in a polar aprotic solvent (e.g., dry acetone) with a base like anhydrous potassium carbonate to deprotonate the phenol .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) to track reaction progress .
- Purification : Extraction with ether, washing with sodium hydroxide to remove unreacted starting materials, and recrystallization from ethanol .
- Optimization : Adjusting molar ratios (e.g., excess methyl chloroacetate) and reaction time (typically 8–12 hours) to maximize yield.
Q. How is this compound characterized, and what analytical techniques are essential for confirming purity?
- Analytical workflow :
- Spectroscopy : ¹H/¹³C NMR to confirm ester and acetoxy groups; IR spectroscopy to identify carbonyl (C=O) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and elemental composition .
- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .
Advanced Research Questions
Q. How do substituents on the phenolic ring influence the reactivity of this compound in hydrolysis or substitution reactions?
- Mechanistic insights :
- Hydrolysis : The acetoxy group undergoes base-catalyzed hydrolysis to form phenolic intermediates. Steric hindrance from substituents (e.g., chloro, methoxy) can slow reaction rates .
- Substitution : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the para position, facilitating nucleophilic aromatic substitution .
- Experimental design : Kinetic studies under controlled pH and temperature, monitored via UV-Vis spectroscopy or HPLC .
Q. What strategies resolve contradictions in spectral data (e.g., IR or NMR) for this compound derivatives?
- Troubleshooting :
- Cross-validation : Compare experimental IR spectra with computational predictions (e.g., DFT) or reference databases (NIST, PubChem) .
- Decoupling experiments : Use DEPT-135 NMR to distinguish overlapping signals in complex mixtures .
Q. How can this compound serve as a precursor for bioactive compounds in medicinal chemistry?
- Applications :
- Scaffold modification : Hydrolysis of the acetoxy group yields phenolic intermediates for coupling with pharmacophores (e.g., benzophenones) via Mitsunobu or Ullmann reactions .
- Structure-activity relationships (SAR) : Introduce trifluoromethyl or methoxy groups to enhance lipophilicity and target binding .
- Biological testing : Screen derivatives for enzyme inhibition (e.g., COX-2) using in vitro assays .
Q. What advanced techniques improve the scalability of this compound synthesis while maintaining reproducibility?
- Innovative methods :
- Flow chemistry : Utilize microreactors for precise temperature control and reduced reaction times compared to batch processes .
- Catalysis : Explore Pd-catalyzed cross-coupling to introduce aryl groups at the phenolic ring .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Methodological Considerations
Q. How are stability studies designed to evaluate this compound under varying pH and temperature conditions?
- Protocol :
- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C, sampling at intervals for HPLC analysis .
- Kinetic modeling : Use Arrhenius plots to predict shelf life under storage conditions .
Q. What computational tools aid in predicting the reactivity and spectroscopic properties of this compound derivatives?
- Software :
- Gaussian or ORCA : For DFT calculations of NMR chemical shifts and IR vibrational modes .
- AutoDock Vina : To simulate docking interactions with biological targets .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between experimental and theoretical data in publications?
- Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
